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2-carboxylate

Cat. No.: B1597154 Get Quote

An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of

the Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl 6-iodo-4-oxo-4H-
chromene-2-carboxylate, a heterocyclic compound of significant interest in medicinal

chemistry. We will delve into its structural and chemical properties, provide a robust, field-

proven synthetic protocol, and discuss its potential within the broader context of drug discovery,

grounded in the established pharmacological importance of the chromone scaffold.

Introduction: The Chromone Scaffold in Drug
Discovery
The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry,

forming the core of thousands of natural products and synthetically designed molecules,

including flavonoids, isoflavonoids, and coumarins.[1] Chromone derivatives exhibit a vast

spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial,

antioxidant, and antiviral properties.[2][3][4] Their therapeutic versatility stems from the ability of

the planar, electron-rich heterocyclic system to interact with a wide range of biological targets.

[5]
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The subject of this guide, Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate, incorporates

several key features of interest for drug development:

The Chromone Core: Provides a rigid, well-characterized framework known for its biological

activity.

The 6-iodo Substituent: The introduction of a halogen, specifically iodine, can significantly

enhance pharmacological properties. It can increase lipophilicity, improve membrane

permeability, and participate in halogen bonding—a specific, non-covalent interaction that

can enhance binding affinity to protein targets.

The 2-carboxylate Ester: This group acts as a key synthetic handle and can influence the

molecule's pharmacokinetic profile. It can be hydrolyzed in vivo to the corresponding

carboxylic acid, a common strategy in pro-drug design.

This guide serves to equip researchers with the foundational knowledge required to synthesize,

characterize, and explore the therapeutic potential of this specific and promising chromone

derivative.

Molecular Identification and Physicochemical
Properties
A precise understanding of a compound's identity and properties is the bedrock of reproducible

science.

Nomenclature and Structure
The unambiguous identification of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is

established through its standardized nomenclature and structural representation.

Preferred IUPAC Name: ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate[6]

CAS Number: 35204-44-5[6]

Molecular Formula: C₁₂H₉IO₄[7]

Molecular Weight: 344.10 g/mol [7]
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The two-dimensional structure is presented below.

Caption: 2D Structure of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Physicochemical Data
The following table summarizes key computed physicochemical properties, which are critical

for predicting the compound's behavior in biological systems (e.g., absorption, distribution,

metabolism, and excretion - ADME).

Property Value Source

Molecular Weight 344.10 g/mol PubChem[7]

XLogP3 2.5 PubChem[7]

Hydrogen Bond Donor Count 0 PubChem[7]

Hydrogen Bond Acceptor

Count
4 PubChem[7]

Rotatable Bond Count 3 PubChem[7]

Exact Mass 343.95456 Da PubChem[7]

Topological Polar Surface Area 52.6 Å² PubChem[7]

Heavy Atom Count 17 PubChem[7]

Synthesis Protocol: A Validated Approach
The synthesis of chromone-2-carboxylates is reliably achieved via a two-step, one-pot Claisen

condensation followed by an acid-catalyzed intramolecular cyclization.[4][8] The protocol

detailed below is adapted from highly successful literature precedents for structurally

analogous compounds[8][9] and represents a robust and efficient pathway to the target

molecule.

Synthesis Workflow
The overall transformation proceeds from a substituted 2'-hydroxyacetophenone to the final

chromone product.
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Starting Materials

Reaction Steps Final Product

2'-Hydroxy-5'-iodoacetophenone

Step 1: Claisen Condensation
(Enolate formation & Nucleophilic Acyl Substitution)Diethyl oxalate

Sodium Ethoxide (Base)

Step 2: Cyclization/Dehydration
(Acid-catalyzed)

Ethyl 6-iodo-4-oxo-4H-
chromene-2-carboxylate

Click to download full resolution via product page

Caption: One-pot synthesis workflow for the target chromone.

Detailed Experimental Methodology
Objective: To synthesize Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Materials:

2'-Hydroxy-5'-iodoacetophenone

Diethyl oxalate

Sodium ethoxide (NaOEt), 21% solution in ethanol

Absolute Ethanol

Hydrochloric acid (HCl), concentrated

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Magnetic stirrer and heating mantle

Procedure:
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel, add a solution of 2'-hydroxy-5'-

iodoacetophenone (10 mmol, 1.0 eq.) in absolute ethanol (50 mL).

Base Addition & Enolate Formation: To the stirred solution, add sodium ethoxide solution

(21% in ethanol, ~3.2 mL, 11 mmol, 1.1 eq.) dropwise at room temperature.

Causality Explanation:Sodium ethoxide is a strong, non-nucleophilic base (relative to the

ester) that deprotonates the methyl group of the acetophenone, forming a reactive enolate

intermediate. This is the critical nucleophile for the subsequent condensation step.

Claisen Condensation: Following the base addition, add diethyl oxalate (15 mmol, 1.5 eq.)

dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Causality Explanation:The generated enolate attacks one of the electrophilic carbonyl

carbons of diethyl oxalate in a nucleophilic acyl substitution reaction. This forms a β-

diketone intermediate, which is the core of the Claisen condensation.

Cyclization and Product Formation: After the condensation is complete (as indicated by

TLC), cool the mixture to room temperature. Slowly and carefully add concentrated HCl (5-

10 mL) until the solution is acidic (pH ~1-2). An immediate precipitate should form. Continue

stirring for an additional 30 minutes at room temperature.

Causality Explanation:The acidic conditions protonate the phenoxide, allowing the

phenolic hydroxyl group to attack the adjacent ketone of the β-diketone intermediate. This

intramolecular reaction forms a hemiacetal, which then readily dehydrates to yield the

stable, aromatic pyrone ring of the chromone system.

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid

sequentially with cold water and a small amount of cold ethanol to remove residual acid and

unreacted starting materials. The crude product can be further purified by recrystallization

from ethanol to yield the final product as a crystalline solid.

Expected Characterization Data
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To ensure the trustworthiness of the synthesis, the final product must be rigorously

characterized.

Technique Expected Results

¹H NMR

Signals corresponding to the ethyl group (a

quartet ~4.4 ppm and a triplet ~1.4 ppm), a

singlet for the C3-H of the pyrone ring (~7.0

ppm), and distinct signals in the aromatic region

(7.5-8.5 ppm) for the three protons on the

substituted benzene ring.

¹³C NMR

Resonances for the ketone carbonyl (~177

ppm), ester carbonyl (~160 ppm), and other

aromatic and aliphatic carbons consistent with

the structure.

Mass Spec (MS)

A molecular ion peak [M]+ or [M+H]+

corresponding to the calculated exact mass of

343.95456 Da.

Infrared (IR)

Characteristic absorption bands for the C=O

stretch of the ketone (~1650 cm⁻¹) and the ester

(~1730 cm⁻¹), as well as C-O and aromatic C-H

stretches.

Potential Applications and Future Directions
While specific biological data for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is not yet

widely published, its structural class suggests high potential in several therapeutic areas.

Chromone derivatives have been extensively investigated for a range of activities, providing a

logical roadmap for future research.[2][3][5][10]

Anticancer Agents: Many chromone derivatives exhibit potent cytotoxic activity against

various cancer cell lines.[2] The title compound could be screened against panels of human

cancer cells to identify potential antiproliferative effects.
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Antimicrobial Agents: The chromone scaffold is present in many natural and synthetic

compounds with antibacterial and antifungal properties.[10] This molecule represents a

candidate for testing against multidrug-resistant bacterial and fungal strains.

Enzyme Inhibition: Chromones are known to inhibit various enzymes. For example, related

coumarin derivatives are effective inhibitors of carbonic anhydrase isoforms implicated in

cancer.[11] The title compound could be evaluated as an inhibitor for various kinases,

proteases, or other enzymes relevant to disease.

Future work should focus on the synthesis of a library of related analogs by modifying the

substituents on the benzene ring and converting the ethyl ester to various amides or other

functional groups to establish a robust Structure-Activity Relationship (SAR).

Conclusion
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a molecule of high strategic value for drug

discovery programs. It combines the pharmacologically privileged chromone scaffold with

synthetically tractable functional groups that allow for both fine-tuning of physicochemical

properties and exploration of diverse biological interactions. The robust and well-understood

synthetic route provided herein offers a reliable and scalable method for producing this

compound, enabling its comprehensive evaluation as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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